
Methyl 2-amino-3,4-dimethoxybenzoate
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Overview
Description
Methyl 2-amino-3,4-dimethoxybenzoate is a benzoic acid derivative featuring a methyl ester group, with amino and methoxy substituents at positions 2, 3, and 4 of the aromatic ring. The amino group enhances reactivity in nucleophilic substitutions or coupling reactions, while the methoxy groups influence electronic effects (e.g., resonance stabilization) and solubility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 2-amino-3,4-dimethoxybenzoate?
A two-step approach is commonly employed:
- Step 1 (Nitration): Start with methyl 3,4-dimethoxybenzoate and introduce a nitro group at the ortho position via nitration, yielding methyl 4,5-dimethoxy-2-nitrobenzoate. This intermediate is structurally analogous to compounds described in nitration protocols .
- Step 2 (Reduction): Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl). Purify the product via column chromatography with gradients like dichloromethane/ethyl acetate (1–20%) to isolate the amino derivative, as demonstrated in triazine-based syntheses .
Q. How is this compound characterized spectroscopically?
- ¹H NMR : Dissolve in DMSO-d₆ and analyze shifts for methoxy (δ ~3.7–3.9 ppm), aromatic protons (δ ~6.5–7.5 ppm), and the amino group (broad signal, δ ~5–6 ppm). Compare with analogous benzoate esters .
- TLC : Use hexane/ethyl acetate (2:1) to monitor reaction progress (Rf ~0.18–0.62, depending on substituents) .
- Melting Point : Confirm purity via sharp melting points (e.g., 79–82°C for related triazine derivatives) .
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradients of dichloromethane/ethyl acetate (1–20%) to resolve polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from methoxy-substituted analogs .
Advanced Research Questions
Q. How can conflicting data on nitration regioselectivity be resolved during synthesis?
- Analytical Techniques : Combine HPLC-MS to identify byproducts and computational modeling (DFT) to predict reactive sites. For example, steric and electronic effects of methoxy groups may direct nitration to the ortho position .
- Control Experiments : Vary reaction conditions (e.g., temperature, nitrating agent concentration) and analyze outcomes via ¹H NMR to track substituent effects .
Q. What factors influence the stability of this compound under experimental conditions?
- Light/Temperature Sensitivity : Store at 0–6°C in amber vials to prevent degradation, as recommended for methoxy-substituted aldehydes .
- pH Stability : Test solubility and stability in buffered solutions (pH 4–9) using UV-Vis spectroscopy to identify optimal storage conditions .
Q. How can computational methods predict the reactivity of this compound in further derivatization?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the amino group may act as an electron donor in coupling reactions .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for activity screening .
Q. What strategies are recommended for evaluating the biological activity of this compound?
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC assays) or enzyme inhibition (e.g., acetylcholinesterase) based on protocols for structurally related benzoates .
- Metabolic Stability : Use hepatic microsome models to assess pharmacokinetic profiles, referencing methods from pharmaceutical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2,4-dimethoxybenzoate
Key Differences :
- Substituents: Lacks the amino group at position 2 and has methoxy groups at positions 2 and 4.
- Synthetic Utility: Used in flavone synthesis via condensation with phloroacetophenone derivatives under alkaline conditions. For example, it reacts with phloroacetophenone 1,6-dimethyl ether to form tri-methoxybenzoyl-kelophenone intermediates, which are demethylated to yield bioactive flavones .
- Reactivity: Absence of the amino group limits its participation in amidation or diazotization reactions, restricting its utility compared to the amino-substituted analogue.
Table 1: Comparative Properties
Property | Methyl 2-amino-3,4-dimethoxybenzoate | Methyl 2,4-dimethoxybenzoate |
---|---|---|
Molecular Formula | C₁₀H₁₃NO₄ | C₁₀H₁₂O₄ |
Functional Groups | Amino, methoxy, ester | Methoxy, ester |
Key Reactivity | Nucleophilic amino group | Electron-rich aromatic ring |
Application | Pharmaceutical intermediate | Flavone synthesis |
Pesticide Methyl Benzoate Derivatives (e.g., Metsulfuron Methyl)
Key Differences :
- Substituents: Pesticides like metsulfuron methyl feature sulfonylurea and triazine moieties instead of amino and methoxy groups.
- Bioactivity: The sulfonylurea group in pesticides enables acetolactate synthase (ALS) inhibition, critical for herbicidal activity. In contrast, this compound lacks such enzyme-targeting groups, suggesting divergent applications .
Table 2: Bioactivity and Structural Comparison
Property | This compound | Metsulfuron Methyl |
---|---|---|
Molecular Formula | C₁₀H₁₃NO₄ | C₁₄H₁₅N₅O₆S |
Key Functional Groups | Amino, methoxy | Sulfonylurea, triazine |
Bioactivity | Intermediate (potential drugs) | ALS inhibitor (herbicide) |
LogP (Estimated) | ~1.5 (moderate polarity) | ~2.8 (higher lipophilicity) |
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-diethoxybenzoate
Key Differences :
- Substituents : Ethoxy groups at positions 3 and 4 (vs. methoxy in the target compound) and an isoxazole-linked carbamate group.
- Physicochemical Properties : Ethoxy groups increase lipophilicity (XLogP3 = 2.5) compared to methoxy-substituted analogues. The isoxazole moiety adds hydrogen-bond acceptor capacity (7 H-bond acceptors) .
- Applications: Likely tailored for drug discovery due to its complex structure, whereas this compound may serve as a simpler building block.
Table 3: Substituent Effects on Properties
Property | This compound | 3,4-Diethoxybenzoate Derivative |
---|---|---|
Molecular Weight | 211.22 g/mol | 348.3 g/mol |
XLogP3 | ~1.5 | 2.5 |
Hydrogen-Bond Acceptors | 4 | 7 |
Synthetic Complexity | Low | High (447 complexity index) |
Research Findings and Implications
- Synthetic Flexibility: this compound’s amino group enables diverse derivatization (e.g., acylations, Schiff base formation), unlike non-amino analogues .
- Solubility vs. Bioavailability : Ethoxy/methoxy trade-offs highlight the balance between lipophilicity (membrane penetration) and solubility (drug delivery) .
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 2-amino-3,4-dimethoxybenzoate |
InChI |
InChI=1S/C10H13NO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,11H2,1-3H3 |
InChI Key |
BMOUHIBNTQHOHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)N)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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